molecular formula C12H14N2O2S B057341 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 117844-98-1

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B057341
M. Wt: 250.32 g/mol
InChI Key: DBRUGROLIZNWFM-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a compound with potential interest in various fields of chemistry and pharmacology due to its unique structural features. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, novel (Phenylalkyl)amines were synthesized to investigate structure–activity relationships, where thio-substituted dimethoxyphenylethylamines were created through multi-step synthesis involving Vilsmeier-formylation and reduction processes (Trachsel, 2003).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. An experimental and theoretical investigation on a thiazol-2-amine derivative provided insights into its molecular geometry, vibrational frequencies, and atomic charges distribution using DFT methods (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions are essential for modifying the chemical structure to achieve desired properties or biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of thiazole derivatives in different environments. These properties are determined using spectroscopic techniques and crystallography studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, are influenced by the thiazole core and substituents. For example, thiazole derivatives exhibit proton tautomerism and stereoisomerism, which can significantly affect their chemical behavior and potential applications (Pyrih et al., 2023).

Scientific Research Applications

  • Organic Synthesis

    • Application : A new compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been successfully synthesized .
    • Method : This compound was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate and urea .
    • Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D and 2D NMR .
  • Medicinal Chemistry

    • Application : A series of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized and their antibacterial activities and Escherichia coli (E. coli) RNAP inhibitory activities were assessed .
    • Method : The compounds were synthesized based on the dithiolopyrrolone scaffold .
    • Results : Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae, but not the Gram-negative bacteria of Escherichia coli and Pseudomonas aeruginosa . The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with IC50 value of 19.4 ± 1.3 μM .
  • Organic Building Blocks

    • Application : 2,4-Dimethoxyphenyl isocyanate is used as an organic building block .
    • Method : This compound can be used in various organic synthesis reactions .
    • Results : The specific results or outcomes would depend on the particular reaction in which this compound is used .
  • Polymer Chemistry

    • Application : A new photocatalytic system composed of OPC tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (1) and phosphate CTAs was used to realize visible light-controlled living cationic polymerization of 4-methoxystyrene .
    • Method : This polymerization reaction under green LED light irradiation shows clear living characteristics including predictable molar mass, low molar-mass dispersity (Đ 1.25), and sequential polymerization capability .
    • Results : The photocatalytic system exhibits excellent “on-off” photoswitchability and shows the longest off period of 36h up to now for photo-controlled cationic polymerization .

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRUGROLIZNWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355388
Record name 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

117844-98-1
Record name 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NS Pagadala, TC Bjorndahl, M Joyce… - Bioorganic & Medicinal …, 2017 - Elsevier
Prion diseases are fatal neurodegenerative disorders of the central nervous system characterized by the accumulation of a protease resistant form (PrP Sc ) of the cellular prion protein (…
Number of citations: 4 www.sciencedirect.com
NS Pagadala, R Perez-Pineiro, DS Wishart… - European Journal of …, 2015 - Elsevier
To understand the pharmacophore properties of 2-aminothiazoles and design novel inhibitors against the prion protein, a highly predictive 3D quantitative structure–activity relationship (…
Number of citations: 13 www.sciencedirect.com

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